molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline

Cat. No. B5187983
M. Wt: 321.4 g/mol
InChI Key: QRXOMCKGUQCZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, also known as DMXB-Q, is a synthetic compound that belongs to the family of quinoline derivatives. It is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. DMXB-Q has been studied extensively for its potential therapeutic applications in these areas.

Mechanism of Action

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline acts as a selective agonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The α7-nAChR is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to enhance the activity of this receptor and improve cognitive function in animal models.
Biochemical and Physiological Effects:
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. In animal models, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve memory and learning, reduce cytokine production, and protect against neuronal damage. These effects are thought to be mediated by the activation of the α7-nAChR and the downstream signaling pathways that it triggers.

Advantages and Limitations for Lab Experiments

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several advantages for use in lab experiments, including its high selectivity for the α7-nAChR and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects. These limitations can be overcome by using optimized dosing regimens and delivery methods.

Future Directions

There are several future directions for research on 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, including its potential therapeutic applications in neurodegenerative diseases, inflammation, and cognitive impairment. Further studies are needed to determine the optimal dosing regimens and delivery methods for this compound. In addition, the development of novel analogs of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective agonists of the α7-nAChR.

Synthesis Methods

The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline involves several steps, starting from the reaction of 3,4-dimethylphenol with 4-bromobutyl bromide to obtain the intermediate 4-(3,4-dimethylphenoxy)butyl bromide. This compound is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline. The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications in various areas, including neurodegenerative diseases, inflammation, and cognitive impairment. In preclinical studies, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects in models of sepsis and rheumatoid arthritis.

properties

IUPAC Name

8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXOMCKGUQCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3,4-Dimethylphenoxy)butoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.